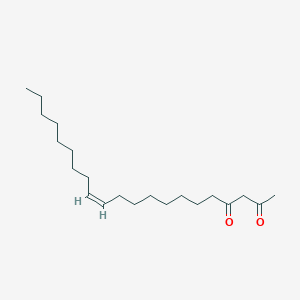

Oleoyl acetone

Description

Properties

CAS No. |

112-09-4 |

|---|---|

Molecular Formula |

C21H38O2 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

(Z)-henicos-12-ene-2,4-dione |

InChI |

InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)19-20(2)22/h10-11H,3-9,12-19H2,1-2H3/b11-10- |

InChI Key |

NOFWUNDRGNPPMV-KHPPLWFESA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)CC(=O)C |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)CC(=O)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)CC(=O)C |

Other CAS No. |

112-09-4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Oleoyl Acetone

Chemical Synthesis Approaches for Oleoyl (B10858665) Acetone (B3395972)

Chemical synthesis provides robust methods for creating oleoyl derivatives. These approaches often involve activating the carboxylic acid group of oleic acid to facilitate reactions with various nucleophiles, leading to the formation of esters, amides, and other complex molecules.

Esterification and amidation are fundamental reactions for producing oleoyl conjugates.

Amidation: The synthesis of oleoyl amides can be achieved by reacting oleic acid or its derivatives with amines. A common strategy involves converting oleic acid into a more reactive form, such as an acyl chloride or ester, before introducing the amine.

From Oleoyl Chloride: Oleic acid can be converted to oleoyl chloride using reagents like oxalyl chloride. jst.go.jp The resulting oleoyl chloride is highly reactive and readily condenses with various amines (e.g., histamine, tyramine, glycine) to form the corresponding N-oleoyl amides in satisfactory yields. jst.go.jp

From Esters: Methyl oleate (B1233923), formed by the esterification of oleic acid, can react with amines like N-2-(4-methoxyphenyl)ethylamine in the presence of a catalyst such as sodium methoxide (B1231860) to produce oleamides.

Direct Amidation: Direct condensation of oleic acid and an amine is challenging due to acid-base neutralization. However, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can activate the carboxylic acid, enabling amide bond formation. mdpi.com This method is used for synthesizing bioconjugates such as N-oleyl-L-cysteine. mdpi.com Another direct method involves reacting oleic acid with urea (B33335) at elevated temperatures (e.g., 160°C) using a solid acid catalyst. google.com

Esterification: Oleoyl esters are typically synthesized by reacting oleic acid with an alcohol. Acid catalysts are often employed to facilitate this reaction. For instance, the synthesis of fatty acid solketal (B138546) esters involves reacting a fatty acid with solketal at 60°C in the presence of p-toluenesulfonic acid (PTSA) as a catalyst, achieving complete conversion and high yields without added solvents. nih.gov

Acetone serves multiple roles in the synthesis and purification of oleoyl compounds and other oleochemicals. ifc.org It can function as a reaction medium, a co-solvent, or a purification agent.

Reaction Solvent: Acetone can be used as a solvent in various chemical reactions. For example, it is listed as a potential non-polar organic solvent for the synthesis of oleoylethanolamide and its derivatives. google.com In the glycerolysis of sunflower oil, using acetone as a solvent allows the reaction to proceed at high temperatures (250°C) and lower pressures, co-producing solketal, a valuable chemical synthon. researchgate.net

Purification Agent: Acetone is widely used for the purification of oleoyl compounds through recrystallization. For instance, crude oleic acid amide can be recrystallized from acetone to yield a white, powdered solid. google.com Similarly, in the synthesis of oleoylethanolamide, the crude product is dissolved in acetone and then recrystallized by the slow addition of water at low temperatures (0-4°C). google.com It can also be used to wash products to remove unreacted starting materials. researchgate.net

Extraction and Fractionation: In the broader oleochemicals industry, solvents like acetone are used in fractionation processes to act as a medium for crystallization and to separate solid fractions from liquid ones. ifc.org It can also be mixed with other solvents, like carbon bisulphide, to create more efficient solvent systems for extracting organic materials from complex mixtures. nist.gov

The development of analogues and hybrid structures expands the functional properties of oleochemicals. These include molecules that incorporate the oleoyl chain into different molecular backbones, such as ether lipids and glycerol (B35011) derivatives.

A significant hybrid structure related to this topic is the fatty acid solketal ester (FASE) . Solketal (1,2-O-isopropylidene glycerol) is a derivative of glycerol and acetone. mdpi.com The free hydroxyl group on solketal can be esterified with fatty acids like oleic acid to form FASEs. mdpi.comresearchgate.net These reactions can be catalyzed chemically with acids like p-toluenesulfonic acid or enzymatically with lipases. nih.govresearchgate.net The resulting molecules are entirely bio-based and have applications as fuel additives, lubricants, and solvents. nih.govmdpi.com

Another important class of analogues are oleyl ether lipids . These compounds feature an oleyl group attached to a glycerol backbone via a stable ether linkage, rather than an ester bond. The synthesis of these analogues can be complex. For example, an oleyl-PAF (Platelet-Activating Factor) analogue was synthesized starting from (R)-solketal. beilstein-journals.org The oleyl chain was introduced by deprotonating the solketal and adding oleyl alcohol tosylate. beilstein-journals.org Other synthetic routes for ether lipids involve protecting and deprotecting various hydroxyl groups on a glycerol scaffold to selectively introduce the oleyl ether chain and other desired functional groups. skemman.isnih.govresearchgate.net

Role of Acetone as a Reaction Solvent in Oleoyl Compound Synthesis

Enzymatic Synthesis and Biocatalysis for Oleoyl Acetone Production

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases are the most prominent enzymes used for producing oleoyl esters and amides due to their specificity and ability to function under mild conditions.

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are widely used to catalyze the formation of esters from oleic acid and various alcohols. academie-sciences.fr These reactions can be conducted as direct esterification (reacting oleic acid with an alcohol) or transesterification (reacting an existing oleyl ester with a different alcohol).

A screening of different lipases is often the first step in developing a biocatalytic process. Studies have shown that lipases from different sources exhibit varying efficiencies. For the synthesis of oleoyl-lysophosphatidylcholine, the immobilized lipase (B570770) from Rhizomucor miehei (Lipozyme RM-IM) was more efficient than those from Thermomyces lanuginosus (Lipozyme TL-IM) and Candida antarctica (Novozym 435). researchgate.net For producing wax esters via alcoholysis of palm oil with oleyl alcohol, lipases from Alcaligenes sp. and Chromobacterium viscosum provided the best yields. jst.go.jp The choice of lipase can significantly impact reaction yield and selectivity.

The synthesis can be performed in various media, including solvent-free systems where the substrates themselves act as the solvent, or in organic solvents like hexane (B92381). jst.go.jptandfonline.com Solvent-free systems are considered more environmentally friendly and can simplify downstream processing. academie-sciences.frtandfonline.com

To maximize the yield and efficiency of enzymatic synthesis, several reaction parameters must be optimized. Response Surface Methodology (RSM) is a powerful statistical tool frequently used for this purpose. tandfonline.comorientjchem.org

Key parameters that are typically optimized include:

Temperature: Lipase activity is highly dependent on temperature. For the synthesis of oleyl oleate, the optimal temperature was found to be 51°C. tandfonline.com In the synthesis of oleoyl-diethanolamide, the optimal range was 60-65°C. orientjchem.org

Substrate Molar Ratio: The ratio of oleic acid (or its ester) to the alcohol or amine substrate is crucial. An excess of one substrate can increase conversion but may also cause enzyme inhibition. mdpi.com For oleyl oleate synthesis, a 1:1 molar ratio of acid to alcohol was optimal. tandfonline.com For oleoyl-diethanolamide, the optimal molar ratio of diethanolamine (B148213) to oleic acid was between 1:1 and 3:1. orientjchem.org

Enzyme Amount: The concentration of the lipase directly affects the reaction rate. An optimal enzyme quantity of 7% (w/w of substrates) was identified for oleyl oleate production. tandfonline.com

Reaction Time: The reaction is monitored until it reaches equilibrium or maximum conversion. Optimal times can range from 75 minutes for oleyl oleate synthesis to 24 hours or more for certain amidation reactions. tandfonline.comresearchgate.net

Water Content/Activity: In esterification reactions, the water produced as a byproduct can promote the reverse hydrolysis reaction. Removing this water, for instance with a superabsorbent polymer, can significantly enhance the conversion yield. mdpi.com

Through such optimization, high conversion rates can be achieved. For example, a predicted oleic acid conversion of 78.01% was determined for the synthesis of oleoyl-diethanolamide under optimized conditions. orientjchem.org For oleyl oleate, a concentration of 734 g/L was achieved experimentally, closely matching the predicted value from the RSM model. tandfonline.com

Data Tables

Table 1: Optimization of Oleoyl Amide Synthesis using Immobilized Lipase

This table summarizes the optimization of oleoyl-diethanolamide synthesis from oleic acid (OA) and diethanolamine (DEA) using Response Surface Methodology (RSM).

Source: orientjchem.org, orientjchem.org

| Parameter | Range Studied | Optimal Condition | Predicted Conversion (%) |

|---|---|---|---|

| Enzyme Amount (% wt/wt OA) | 5 - 9 | 5 - 9 | 78.01 |

| Substrate Molar Ratio (DEA/OA) | 1:1 - 3:1 | 1:1 - 3:1 | 78.01 |

| Temperature (°C) | 45 - 65 | 60 - 65 | 78.01 |

Table 2: Lipase Screening for Esterification of Oleic Acid with Glycerophosphocholine (GPC)

This table shows the conversion yield for different lipases in the synthesis of oleoyl-lysophosphatidylcholine.

Source: researchgate.net

| Lipase Source | Conversion of GPC after 24h (%) |

|---|---|

| Rhizomucor miehei (Lipozyme RM-IM) | ~75 |

| Candida antarctica (Novozym 435) | ~60 |

Lipase-Catalyzed Routes for Oleoyl Ester Formation

Purification and Isolation Techniques for Synthetic Oleoyl Acetone

The effective purification and isolation of synthetic oleoyl acetone and its derivatives are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts, ultimately yielding a product of high purity. The choice of purification technique is largely dictated by the physical and chemical properties of the target compound, including its polarity, solubility, and thermal stability. Common methods employed include liquid-liquid extraction, crystallization, and various forms of chromatography.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental and widely used technique for the initial workup and purification of oleoyl derivatives. This method separates compounds based on their differential solubilities in two immiscible liquid phases. For instance, in the synthesis of oleoyl hybrids with natural antioxidants, after the enzymatic reaction, the mixture is filtered and washed with a cold solution of sodium bicarbonate (NaHCO₃). Subsequently, the product is extracted with diethyl ether (Et₂O) to separate the desired oleate from water-soluble impurities. nih.gov Similarly, in the synthesis of oleoylethanolamide, after quenching the reaction with 3N hydrochloric acid (HCl), the crude product is extracted using ethyl acetate (B1210297). google.com The organic layer, containing the product, is then washed, dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product. nih.govgoogle.com

The choice of solvent is crucial for effective separation. Besides ethyl acetate and diethyl ether, other non-aqueous, water-immiscible organic solvents such as dichloromethane (B109758) and 1,2-dichloroethane (B1671644) can be utilized for extraction. google.com For the purification of ascorbyl-6-O-oleate, a sequential liquid-liquid extraction process is employed, first with ethyl acetate and water, followed by a second extraction with hexane and acetonitrile (B52724) or 90% methanol, achieving purities up to 97.2%. nih.gov

Crystallization

Crystallization is a powerful technique for purifying solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A near-saturated hot solution is prepared and then allowed to cool, leading to the formation of crystals of the pure compound, while impurities remain dissolved in the mother liquor.

For oleoylethanolamide and its derivatives, recrystallization is a key purification step. The crude product obtained after extraction is dissolved in a suitable solvent, such as acetone or ethanol. google.com Water is then slowly added to the solution, and the mixture is cooled to a low temperature (0-4 °C) to induce crystallization. The resulting solid is then filtered, washed with water and acetone, and dried to afford the purified product as a powder. google.com This method is effective for producing highly pure oleoylethanolamide with yields of up to 91%. google.com

Chromatographic Techniques

Chromatography encompasses a range of techniques that separate mixtures based on the differential distribution of their components between a stationary phase and a mobile phase.

Column Chromatography: While not explicitly detailed for oleoyl acetone itself in the provided context, column chromatography is a standard method for purifying organic compounds. It involves passing a solution of the mixture through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. An eluent (mobile phase) is then passed through the column, and the separated components are collected in fractions. This technique is highly versatile and can be adapted to a wide range of polarities.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for the initial identification of compounds in a mixture. It can also be used to determine the appropriate solvent system for column chromatography. In the synthesis of oleoyl diacylglycerols, TLC was used to confirm the absence of 1,3-isomers in the final products. core.ac.uk

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through columns containing very fine particles, leading to higher resolution and faster separation times. Preparative HPLC is a widely used technique for isolating natural products and synthetic compounds at the microgram to milligram scale. researchgate.net In the purification of ascorbyl-6-O-oleate, HPLC was used to confirm the purity of the final product. nih.gov

Gas Chromatography (GC): GC is suitable for the separation and analysis of volatile compounds. For non-volatile compounds, derivatization is often necessary to increase their volatility. While not a primary purification method for oleoyl acetone, it is a powerful analytical tool.

Specialized Purification Methods

In some cases, specialized techniques are employed for specific purification challenges.

Pervaporation: This membrane-based process has been proposed for the separation of volatile products like acetone and butanol from fermentation broths. It uses a liquid membrane, such as one made with oleyl alcohol, to selectively permeate certain components. nih.gov

Reactive Distillation: This technique is used for the purification of commercial acetone, where impurities like aldehydes are removed by reacting them with an aqueous sodium hydroxide (B78521) solution within the distillation column to form higher-boiling compounds that are more easily separated. google.com

Table of Purification Techniques for Oleoyl Derivatives

| Purification Technique | Principle of Separation | Application Example | Reference(s) |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Initial workup and purification of oleoyl hybrids and oleoylethanolamide. | nih.gov, google.com, nih.gov |

| Crystallization | Difference in solubility at varying temperatures | Final purification of oleoylethanolamide and its derivatives. | google.com |

| Column Chromatography | Differential adsorption on a solid stationary phase | General purification of organic compounds. | researchgate.net |

| Thin-Layer Chromatography | Differential partitioning between a stationary layer and a mobile phase | Monitoring reaction progress and confirming product purity (e.g., oleoyl diacylglycerols). | core.ac.uk |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between stationary and mobile phases under high pressure | Purity confirmation of ascorbyl-6-O-oleate; preparative isolation. | nih.gov, researchgate.net |

Biochemical and Cellular Interactions of Oleoyl Acetone

Mechanisms of Cellular Entry and Subcellular Localization

The entry of oleoyl (B10858665) acetone (B3395972) into a cell and its distribution among organelles are critical first steps that determine its biological activity. These processes are heavily influenced by its chemical structure.

The ability of a molecule to enter a cell is largely dependent on its interaction with the plasma membrane, a phospholipid bilayer that separates the intracellular environment from the outside. The permeability of lipid membranes is influenced by the composition of their fatty acid chains; shorter and more unsaturated chains generally lead to increased permeability. conductscience.com The presence of cholesterol typically decreases membrane permeability by increasing the packing density of lipids. pnas.org

The oleoyl group, a long, unsaturated acyl chain, also influences membrane dynamics. Studies on lipid bilayers show that the permeability only mildly depends on the specific lipid composition, including the length and saturation of the acyl chains like the oleoyl group. nih.gov The presence of unsaturated oleoyl chains can increase the flexibility and mean area of the lipid chains within the membrane. acs.org Therefore, the entry of oleoyl acetone is likely a passive process, driven by its favorable interaction with the hydrophobic core of the membrane, a process facilitated by both its acetone head and its oleoyl tail. Molecular simulations suggest a very low energy barrier for acetone itself to partition into the membrane. nih.gov

Once inside the cell, the distribution of oleoyl acetone is governed by the properties of the different subcellular compartments. As a lipid-like molecule, it is expected to associate with lipid-rich structures. Acetone itself is highly water-soluble and distributes widely throughout the body's tissues, particularly those with high water content, and is unlikely to accumulate with repeated exposure. cdc.gov

Given its oleoyl group, oleoyl acetone would likely be trafficked towards sites of lipid metabolism, such as the endoplasmic reticulum and mitochondria. The endoplasmic reticulum is the primary site for the elongation of fatty acids and the synthesis of complex lipids. tennessee.edu The mitochondria are the powerhouses of the cell where fatty acid β-oxidation occurs. dducollegedu.ac.in In certain cellular contexts, such as in dendritic leukocytes, an increase in oleic acid availability can lead to the formation of lipid bodies (LBs), which are storage organelles for neutral lipids. plos.org These lipid bodies have been observed in close contact with other organelles, including the parasitophorous vacuoles in infected cells, suggesting a dynamic trafficking of lipid components. plos.org It is plausible that oleoyl acetone or its metabolic derivatives could be incorporated into such lipid droplets or directed to mitochondria for oxidation.

Membrane Permeability and Interaction with Lipid Bilayers

Modulation of Cellular Metabolism by Oleoyl Acetone

Oleoyl acetone has the potential to influence key metabolic pathways due to its two constituent parts: the oleoyl group, a major dietary monounsaturated fatty acid, and acetone, a ketone body.

The metabolism of oleoyl acetone would likely involve the cleavage of the molecule, releasing the oleoyl group and acetone. The oleoyl group would be activated to oleoyl-CoA, a central molecule in lipid metabolism. ontosight.ai Oleoyl-CoA can be used for the synthesis of other lipids or be broken down for energy. ontosight.ai Studies have shown that oleoyl-estrone, a related compound, can affect lipid metabolism by modulating the expression of key regulatory genes like SREBP1c, although the effects can vary depending on the tissue. nih.gov In some contexts, an excess of oleic acid can lead to increased storage of neutral lipids in lipid droplets. plos.org

The acetone component is also metabolically active. Contrary to older textbook views, acetone is not inert but can be metabolized in the liver via gluconeogenic pathways. cdc.govajol.info The carbon atoms from acetone can be incorporated into glucose, as well as other products of intermediary metabolism like fatty acids and cholesterol. ajol.infoeuropa.eu This occurs through its conversion to intermediates such as acetol, methylglyoxal (B44143), and eventually pyruvate (B1213749). cdc.goveuropa.eu Therefore, the acetone moiety of oleoyl acetone could serve as a substrate for glucose synthesis (gluconeogenesis). cdc.govajol.info Some lipid derivatives, like lysophosphatidylcholine (B164491) (LPC), have been shown to directly stimulate glucose uptake by adipocytes in an insulin-independent manner, though this effect is dependent on the specific fatty acid attached; oleoyl LPC was found to be ineffective in this particular study. nih.gov

Table 1: Potential Metabolic Fates of Oleoyl Acetone Components

| Component | Metabolic Intermediate | Primary Pathway(s) | Potential Outcome(s) |

| Oleoyl Group | Oleoyl-CoA | β-oxidation, Lipid Synthesis (Esterification) | Energy production (Acetyl-CoA), Storage as triacylglycerols, Incorporation into membranes |

| Acetone | Acetol, Methylglyoxal, Pyruvate | Gluconeogenesis | Synthesis of glucose, Excretion via lungs/urine |

The oleoyl group, once converted to oleoyl-CoA, is a key substrate and regulator in fatty acid metabolism. Oleoyl-CoA can be elongated to form very-long-chain fatty acids, a process that occurs in the endoplasmic reticulum. tennessee.edunih.gov This elongation involves the addition of two-carbon units from malonyl-CoA. cuni.cz The regulation of these elongation pathways can be complex, with studies in rapeseed showing that ATP can inhibit oleoyl-CoA elongation. nih.gov

Conversely, oleoyl-CoA is also a substrate for β-oxidation within the mitochondria, where it is broken down to produce acetyl-CoA for energy. dducollegedu.ac.inontosight.ai The oxidation of a monounsaturated fatty acid like oleoyl-CoA requires an additional enzyme, enoyl-CoA isomerase, to handle the double bond before it can proceed through the standard β-oxidation pathway. dducollegedu.ac.in The balance between fatty acid synthesis, elongation, and oxidation is tightly regulated by the cell's energetic state. nih.gov For instance, fasted states tend to promote fatty acid oxidation over synthesis and elongation. nih.gov

The acetone component may also influence these processes. Studies in rats have shown that acetone administration can induce both microsomal and peroxisomal fatty acid oxidation in the liver and kidney. nih.gov This suggests that acetone can trigger pathways involved in fatty acid catabolism, potentially to generate substrates for gluconeogenesis. nih.gov

Impact on Lipid and Glucose Metabolic Pathways

Role in Intermediary Metabolism and Ketone Body Pathways

Oleoyl acetone sits (B43327) at the crossroads of fatty acid and ketone body metabolism, two central pillars of intermediary metabolism. sajaa.co.za

Ketogenesis is the process by which the liver produces ketone bodies—acetoacetate (B1235776), β-hydroxybutyrate, and acetone—from the breakdown of fatty acids, particularly during periods of low carbohydrate availability. wikipedia.orgnih.govresearchgate.net These water-soluble molecules are transported from the liver to be used as fuel by other tissues like the heart, brain, and muscle. wikipedia.orgmdpi.com

The acetone released from oleoyl acetone would enter this existing metabolic framework. While acetoacetate and β-hydroxybutyrate are readily converted back to acetyl-CoA in extrahepatic tissues for energy, acetone's primary metabolic fate is different. wikipedia.orgnih.gov It is mainly metabolized in the liver, where it can be converted into pyruvate and subsequently into glucose. cdc.govajol.infowikipedia.org This pathway allows for the net conversion of carbons from fatty acids (via acetone) into glucose, a process once thought not to occur in humans. ajol.infowikipedia.org It's estimated that a significant portion of metabolized acetone can be converted to glucose. ajol.info

Table 2: Key Enzymes and Pathways in Acetone Metabolism

| Pathway Step | Enzyme/Process | Substrate | Product | Location |

| Initial Oxidation | Cytochrome P450 2E1 (CYP2E1) | Acetone | Acetol (Hydroxyacetone) | Liver |

| Further Metabolism | Multiple routes | Acetol | Methylglyoxal or L-1,2-propanediol | Liver & Extrahepatic |

| Conversion to Pyruvate | Various enzymes | Methylglyoxal / Propanediol | Pyruvate | Liver |

| Gluconeogenesis | Gluconeogenic enzymes | Pyruvate | Glucose | Liver |

| Spontaneous Breakdown | Non-enzymatic decarboxylation | Acetoacetate | Acetone | Blood |

The oleoyl portion of the molecule feeds directly into the fatty acid oxidation pathway, which is the source of acetyl-CoA that drives ketogenesis when glucose is scarce. wikipedia.orgwikipedia.org High levels of acetyl-CoA in the liver, coupled with low levels of oxaloacetate (which is diverted to gluconeogenesis), lead to the shunting of acetyl-CoA into ketone body production. wikipedia.orgmuni.cz Therefore, the oleoyl component could contribute to the acetyl-CoA pool, while the acetone component represents an end-product of ketogenesis that can be recycled into glucose. This dual nature makes oleoyl acetone a fascinating compound for studying the integration of lipid and carbohydrate metabolism.

Enzymatic Biotransformation of Oleoyl Acetone

The metabolism of oleoyl acetone, like other ketones, involves a series of enzymatic reactions. While direct studies on oleoyl acetone are limited, the metabolic pathways of similar compounds, such as acetone, provide a framework for understanding its potential biotransformation.

The biotransformation of ketones is a critical biological process. In the context of acetone metabolism, which can serve as a model, several key enzymes have been identified. One well-characterized pathway involves the enzyme acetone carboxylase , which catalyzes the ATP-dependent conversion of acetone to acetoacetate. nih.govontosight.ai This is a crucial step in the bacterial degradation of acetone. ontosight.ai Following this, acetoacetate can be further metabolized to acetyl-coenzyme A. nih.gov

Another potential pathway for acetone metabolism involves monooxygenases. For instance, acetone monooxygenase can convert acetone to acetol. nih.gov This enzyme, along with acetol monooxygenase that converts acetol to methylglyoxal, requires O2 and NADPH. nih.gov In some bacteria, a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase catalyzes an NADPH-dependent Baeyer-Villiger reaction, inserting an oxygen atom into a carbon-carbon bond of acetone to produce methyl acetate (B1210297). nih.gov

In the broader context of fatty acid metabolism, from which oleoyl acetone is derived, enzymes like thiolase are fundamental. Thiolase catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a precursor in ketogenesis. uomustansiriyah.edu.iqlibretexts.org Additionally, HMG-CoA synthase and HMG-CoA lyase are mitochondrial enzymes essential for the production of ketone bodies from acetyl-CoA. uomustansiriyah.edu.iqlibretexts.org While these enzymes are primarily associated with the synthesis of smaller ketone bodies, their involvement in the metabolism of larger, more complex molecules like oleoyl acetone is an area for further investigation.

The table below summarizes the key enzymes potentially involved in the metabolism of ketones like acetone, which may be relevant to oleoyl acetone.

| Enzyme | Function | Cofactors/Requirements | Metabolic Pathway |

| Acetone Carboxylase | Converts acetone to acetoacetate | ATP, CO2, Mg2+ | Bacterial Acetone Degradation |

| Acetone Monooxygenase | Converts acetone to acetol | O2, NADPH | Acetone Metabolism |

| Acetol Monooxygenase | Converts acetol to methylglyoxal | O2, NADPH | Acetone Metabolism |

| FAD-dependent Monooxygenase | Converts acetone to methyl acetate | NADPH, FAD | Bacterial Acetone Metabolism |

| Thiolase | Condenses acetyl-CoA to acetoacetyl-CoA | - | Ketogenesis |

| HMG-CoA Synthase | Forms HMG-CoA from acetoacetyl-CoA and acetyl-CoA | - | Ketogenesis |

| HMG-CoA Lyase | Cleaves HMG-CoA to acetoacetate and acetyl-CoA | - | Ketogenesis |

The use of enzymes in non-aqueous or organic solvent systems has garnered significant interest for various biocatalytic applications. mdpi.comcnr.it These systems can offer advantages such as increased solubility of non-polar substrates, reversal of hydrolytic reactions, and enhanced thermostability of enzymes. mdpi.comcnr.it

Enzyme activity in non-aqueous media is influenced by several factors, including the nature of the solvent, water content, and the enzyme's structural rigidity. mdpi.comftb.com.hr Hydrophobic solvents (with a high log P value) are generally less disruptive to the essential water layer around the enzyme, thus preserving its catalytic activity better than hydrophilic solvents. mdpi.com However, enzymes can be denatured or inactivated in the presence of some organic solvents. ftb.com.hr

Strategies to improve enzyme stability and activity in non-aqueous environments include immobilization on solid supports, chemical modification with polymers like polyethylene (B3416737) glycol (PEG), and protein engineering. ftb.com.hrpitt.edu For instance, lipases, which are relevant to the metabolism of oleoyl compounds, have shown high stability and activity in non-aqueous settings for reactions like esterification and transesterification. ftb.com.hr The stability of some enzymes, like chymotrypsin, is significantly enhanced in non-aqueous solvents compared to water. researchgate.net This increased stability is often attributed to the structural rigidity of the protein in organic media, which creates a high kinetic barrier to unfolding. researchgate.net

The table below outlines key findings regarding enzyme stability in non-aqueous systems.

| Enzyme Type | Observation in Non-Aqueous Systems | Potential Reasons/Strategies |

| Hydrolases (e.g., Lipases, Proteases) | Often exhibit high stability and are widely used for synthesis and resolution of racemates. ftb.com.hr | Inherent stability, use of hydrophobic solvents. ftb.com.hr |

| Chymotrypsin | Shows enhanced thermal and storage stability compared to in water. researchgate.net | Structural rigidity in organic solvents prevents unfolding. researchgate.net |

| Various Enzymes | Activity can be lower than in aqueous systems. ftb.com.hr | Solvents can strip essential water from the enzyme surface. mdpi.com |

| Immobilized Enzymes | Often show enhanced stability and activity. pitt.edu | Provides a stable microenvironment for the enzyme. pitt.edu |

Identification of Enzymes Involved in Oleoyl Acetone Metabolism

Investigation of Receptor Binding and Signaling Pathways

The interaction of oleoyl acetone with cellular receptors and the subsequent activation of signaling cascades are crucial for understanding its biological effects. While direct research on oleoyl acetone is sparse, studies on structurally related oleoyl amides and other lipids provide insights into potential mechanisms.

The binding of a ligand to a receptor is the initial step in many signaling processes. For lipids and their derivatives, G-protein coupled receptors (GPCRs) are a major class of targets. pressbooks.pub For instance, N-oleoyl-l-serine (OS), an endogenous N-acyl amide found in bone, has been shown to interact with a Gi-protein-coupled receptor in osteoblasts. pnas.org Similarly, other oleoyl compounds like oleoylethanolamide (OEA) and 2-oleoyl glycerol (B35011) are known agonists for GPR119, a GPCR involved in glucose homeostasis. guidetopharmacology.orgnih.gov

The binding affinity of a ligand to its receptor is a key determinant of its biological activity. Docking simulations and binding assays are common methods used to study these interactions. elifesciences.org The binding of a ligand can induce a conformational change in the receptor, leading to its activation. libretexts.org The cellular environment, particularly the lipid composition of the membrane, can also influence receptor conformation and ligand binding. nih.gov

While a specific receptor for oleoyl acetone has not been definitively identified, the known interactions of similar oleoyl derivatives suggest that GPCRs are a likely class of targets.

GPCRs are a large family of transmembrane receptors that play a central role in cellular signaling. pressbooks.pub Upon ligand binding, GPCRs undergo a conformational change that allows them to activate intracellular G-proteins. libretexts.org These G-proteins are heterotrimeric, consisting of α, β, and γ subunits. pressbooks.pub Activation leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. pressbooks.pub Both the Gα-GTP and the Gβγ complex can then modulate the activity of downstream effector proteins. elifesciences.org

Different GPCRs couple to different types of G-proteins (e.g., Gs, Gi, Gq), leading to distinct downstream signaling events. pressbooks.pub For example, Gs proteins typically activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), while Gi proteins inhibit this enzyme. pressbooks.pub Gq proteins, on the other hand, activate phospholipase C, which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). elifesciences.org

Studies on oleoyl derivatives have demonstrated their ability to activate GPCRs. For example, N-oleoyldopamine (OLDA) and oleoylethanolamide activate GPR119, leading to cAMP accumulation. nih.gov N-oleoyl-l-serine also triggers a Gi-protein-coupled receptor in osteoblasts. pnas.org Given these precedents, it is plausible that oleoyl acetone could also modulate the activity of one or more GPCRs.

The table below summarizes the activation of GPCRs by some oleoyl compounds.

| Oleoyl Compound | Receptor | G-Protein Coupling | Downstream Effect |

| N-oleoyldopamine (OLDA) | GPR119 | Gs (inferred from cAMP increase) | Increased cAMP accumulation nih.gov |

| Oleoylethanolamide (OEA) | GPR119 | Gs (inferred from cAMP increase) | Increased cAMP accumulation nih.gov |

| 2-Oleoyl glycerol | GPR119 | Gs (inferred from cAMP increase) | Increased cAMP accumulation guidetopharmacology.org |

| N-oleoyl-l-serine (OS) | Unidentified GPCR | Gi | Not specified pnas.org |

The activation of receptors by ligands like oleoyl acetone can trigger a cascade of intracellular signaling events that ultimately regulate various cellular processes. wikipedia.org Key signaling pathways that are often modulated include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Rho pathways.

The MAPK pathway is a highly conserved signaling cascade involved in cell proliferation, differentiation, and apoptosis. nih.gov It consists of a series of protein kinases, including MAPKKK, MAPKK, and MAPK. nih.gov N-oleoyl-l-serine has been shown to affect the MAPK pathway by modulating the phosphorylation of Erk1/2 in osteoblasts and osteoclasts. pnas.org

The PI3K/Akt pathway is a critical regulator of cell growth, survival, and metabolism. mdpi.com Activation of this pathway involves the phosphorylation of PIP2 to PIP3 by PI3K, leading to the phosphorylation and activation of Akt. mdpi.com Some oleoyl compounds have been shown to activate the PI3K/Akt pathway.

The Rho pathway , involving Rho GTPases, plays a crucial role in regulating the actin cytoskeleton, cell shape, and migration. nih.gov Oleoyl-L-lysophosphatidic acid (LPA), a related lipid mediator, is known to activate the Rho pathway in some cell types, although it can also have inhibitory effects in others. nih.gov

The table below provides a summary of the influence of some oleoyl compounds on these key signaling pathways.

| Signaling Pathway | Modulating Oleoyl Compound | Observed Effect | Cell Type |

| MAPK (Erk1/2) | N-oleoyl-l-serine (OS) | Modulates Erk1/2 phosphorylation pnas.org | Osteoblasts, Osteoclasts |

| PI3K/Akt | 1,3-Dipalmitoyl-2-oleoylglycerol | Activates PI3K/Akt/CREB pathways | Not specified |

| Rho | Oleoyl-L-lysophosphatidic acid (LPA) | Activates or inhibits RhoA translocation nih.gov | Various, including erythrocytes |

Biological Activities and Efficacy in Model Systems

In Vitro Assays of Oleoyl (B10858665) Acetone (B3395972) Biological Activity

In vitro studies are fundamental to understanding the direct effects of a compound on biological systems in a controlled environment. Research into Oleoyl acetone has begun to explore its influence on cell health, survival, and its potential to combat microbial threats.

Cell Viability and Proliferation Assays

The assessment of how Oleoyl acetone affects cell viability and proliferation is a primary step in understanding its biological activity. Current research is sparse, and direct studies on pure Oleoyl acetone are not widely available in published literature. However, related compounds, such as oleoyl hybrids of natural antioxidants, have been investigated. For instance, certain oleoyl-quercetin hybrids have been shown to reduce the viability of various cancer cell lines. mdpi.comnih.govresearchgate.net These studies often utilize assays that measure metabolic activity, such as ATP-based assays, to determine the number of viable cells after treatment. mdpi.com It is important to note that these findings pertain to distinct molecular structures and cannot be directly extrapolated to Oleoyl acetone.

Induction of Apoptosis and Cell Cycle Modulation

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Some research has focused on whether related oleoyl compounds can trigger this process. For example, new oleoyl-hybrids of quercetin (B1663063) have been synthesized and evaluated for their ability to induce apoptosis in colorectal cancer cells. nih.govresearchgate.net These studies suggest that certain oleoyl derivatives can lead to an increase in the apoptotic cell population in cancer cell lines. nih.gov The mechanisms often involve the induction of DNA damage, which can trigger the apoptotic cascade. nih.gov However, specific data on the direct effects of Oleoyl acetone on apoptosis and cell cycle modulation are not yet present in the scientific literature.

Antioxidant Activity Assessment

A compound's ability to counteract oxidative stress is a significant aspect of its biological profile. While direct antioxidant assessments of pure Oleoyl acetone are not extensively documented, studies on acetone extracts of various plants, which may contain a variety of oleoyl compounds, have shown antioxidant properties. researchgate.net These extracts have been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net For example, acetone extracts from certain spices have demonstrated the ability to scavenge free radicals. It is crucial to underscore that these activities are characteristic of a mixture of compounds within an extract and not of Oleoyl acetone alone.

Investigations in Animal Models (Pre-clinical Research)

Evaluation of Systemic Metabolic Effects

The in vivo effects of Oleoyl acetone on metabolism are not well-documented. However, the metabolic fates of acetone and oleic acid, its potential constituent parts, have been studied independently. Acetone is a known ketone body, and its metabolism in rodents has been shown to involve conversion to glucose precursors. epa.govnih.govcdc.govajol.info Studies in rats have indicated that acetone can induce certain metabolic enzymes in the liver. nih.govnih.gov The administration of acetone in drinking water to rodents has been used to study its long-term toxicological and metabolic consequences. epa.gov It must be emphasized that these findings relate to acetone itself and not to the compound Oleoyl acetone. Further preclinical research is required to determine the specific systemic metabolic effects of Oleoyl acetone.

Based on a comprehensive review of available scientific literature, there is no information regarding the specific chemical compound “Oleoyl acetone” and its biological activities. Search results consistently yield information on the individual components—the “oleoyl” group, typically derived from oleic acid, and “acetone”—or on other distinct oleoyl derivatives. The requested article on the behavioral, neurological, and organ-specific impacts of “Oleoyl acetone” cannot be generated due to the absence of research data on this particular compound.

The available research focuses on:

Acetone: A widely studied solvent and a ketone body produced endogenously. Its toxicological profile is well-documented, with known effects on the neurological, respiratory, renal, and hepatic systems. webmd.comwww.gov.ukcdc.govnih.govcdc.govepa.govnj.govsafetyiq.comdelaware.govmedicalnewstoday.com

Oleoyl Derivatives: Various compounds incorporating an oleoyl group, such as oleoylethanolamide, N-oleoyldopamine, and oleoyl salicylate, have been investigated for their biological activities, particularly in relation to cannabinoid receptors and pain signaling. researchgate.netacs.orgucl.ac.bebenthamopenarchives.comnih.gov

Without any scientific studies on "Oleoyl acetone" itself, a detailed article on its specific biological activities and efficacy as per the requested outline cannot be provided.

Analytical Characterization and Detection of Oleoyl Acetone

Chromatographic Methods for Separation and Quantification

Chromatography is fundamental to the analysis of oleoyl (B10858665) acetone (B3395972), enabling its separation from other lipids and endogenous compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (MS), are the primary tools for this purpose.

HPLC-MS/MS stands as a powerful and widely used technique for the sensitive and selective quantification of lipids, including compounds structurally related to oleoyl acetone like N-oleoyl glycine (B1666218) and oleoyl macrogolglycerides. nih.govocl-journal.org This method combines the robust separation capabilities of HPLC with the precise detection and structural information provided by tandem mass spectrometry.

For the analysis of oleoyl acetone, a non-aqueous reversed-phase HPLC (NARP-HPLC) approach is often employed. ocl-journal.orgresearchgate.net Separation is typically achieved on a C18 column, which retains the nonpolar oleoyl chain. ocl-journal.org A gradient elution using a mobile phase consisting of solvents like acetonitrile (B52724) and acetone allows for the effective separation of different lipid species. ocl-journal.orgresearchgate.net The column oven is generally maintained at a controlled temperature, for instance, 40°C, to ensure reproducible retention times. nih.govresearchgate.net

Following chromatographic separation, the analyte is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) or atmospheric pressure photoionization (APPI) source. ocl-journal.org Tandem mass spectrometry (MS/MS) is then used for quantification, operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of oleoyl acetone (e.g., its protonated molecule [M+H]⁺) and monitoring its transition to one or more specific product ions upon collision-induced dissociation. This high specificity minimizes interference from matrix components, allowing for reliable quantification even at low concentrations in complex biological samples like plasma and brain tissue. nih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for Lipid Analysis

| Parameter | Typical Setting |

|---|---|

| HPLC System | Sciex ExionLC 2.0 or similar nih.govresearchgate.net |

| Column | Zorbax XDB C18 (4.6 x 75 mm, 3.5 µm) or similar nih.govresearchgate.net |

| Mobile Phase | A: Water with 13 mM ammonium (B1175870) acetate (B1210297), 1% formic acid B: Acetonitrile nih.govresearchgate.net or Acetonitrile/Acetone mixture ocl-journal.orgresearchgate.net |

| Flow Rate | 1 mL/min nih.govocl-journal.org |

| Column Temperature | 40°C nih.govresearchgate.net |

| Injection Volume | 4 µL nih.gov |

| Ionization Source | IonDrive Turbo V source for TurbolonSpray (ESI) nih.govresearchgate.net or APPI ocl-journal.org |

| MS System | Sciex 6500 QTRAP or similar triple quadrupole/ion trap nih.govresearchgate.net |

| Detection Mode | Selected Reaction Monitoring (SRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile lipids like oleoyl acetone, a chemical derivatization step is necessary to increase their volatility and thermal stability for GC analysis. nih.gov This typically involves converting the ketone functional groups into more volatile ethers, for instance, through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a long capillary column, often with a nonpolar stationary phase like 5% phenyl methylpolysiloxane (e.g., DB-5MS). biomedpharmajournal.org The oven temperature is programmed to ramp up over the course of the analysis, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. nih.gov

As the separated compounds elute from the column, they enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. The EI source bombards the molecules with high-energy electrons (70 eV), causing predictable and reproducible fragmentation. biomedpharmajournal.org The resulting mass spectrum, a fingerprint of the molecule's fragment ions, is used for identification by comparison to spectral libraries. researchgate.net For quantification, selected ion monitoring (SIM) can be used to track specific, characteristic ions of the derivatized oleoyl acetone, providing enhanced sensitivity. nih.gov

Table 2: Typical GC-MS Parameters for Derivatized Lipid Analysis

| Parameter | Typical Setting |

|---|---|

| GC System | Agilent 7890A or similar biomedpharmajournal.org |

| Column | DB-5MS UI (30.0 m x 0.25 mm, 0.25 µm film) or similar biomedpharmajournal.org |

| Carrier Gas | Helium nih.gov |

| Oven Program | Example: 150°C for 1 min, then 20°C/min to 300°C, hold for 5.5 min nih.gov |

| Derivatization | Silylation with BSTFA nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV biomedpharmajournal.org |

| Detection Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification |

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS)

Spectroscopic Techniques for Structural Elucidation

While chromatography coupled with mass spectrometry is excellent for separation and detection, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for the definitive elucidation of the molecular structure of oleoyl acetone.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For oleoyl acetone, both ¹H and ¹³C NMR spectra would yield a set of characteristic signals confirming its structure. Spectra are typically recorded in a deuterated solvent, such as acetone-d6 (B32918) or chloroform-d3. stanford.eduresearchgate.net

In the ¹H NMR spectrum, the oleoyl chain would produce distinct signals: a multiplet around 5.3 ppm for the two vinylic protons (–CH=CH–), signals around 2.0 ppm for the four allylic protons adjacent to the double bond, a large, broad signal between 1.2 and 1.6 ppm for the bulk of the methylene (B1212753) (–CH₂–) groups in the aliphatic chain, and a triplet around 0.9 ppm for the terminal methyl (–CH₃) group. researchgate.net The acetone-derived portion of the molecule would show a singlet for the terminal methyl protons and a singlet for the methylene protons situated between the two carbonyl groups.

The ¹³C NMR spectrum would complement this information, showing signals for the carbonyl carbons above 200 ppm, the alkene carbons around 130 ppm, and a series of signals for the various methylene and methyl carbons in the aliphatic chain. stanford.edu

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for Oleoyl Acetone

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Terminal -CH₃ (Oleoyl) | ~0.9 | Triplet |

| -(CH₂)n- (Oleoyl) | ~1.2-1.6 | Multiplet |

| -CH₂-C=O (Oleoyl) | ~2.4 | Triplet |

| Allylic -CH₂- | ~2.0 | Multiplet |

| Vinylic -CH=CH- | ~5.3 | Multiplet |

| -C(O)-CH₂-C(O)- | ~3.5 | Singlet |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. mdpi.com The FT-IR spectrum of oleoyl acetone would be dominated by features from both the long hydrocarbon tail and the diketone functionality.

The most prominent feature would be a strong absorption band corresponding to the C=O stretching vibration of the ketone groups, typically found in the region of 1700-1725 cm⁻¹. researchgate.net The aliphatic oleoyl chain would give rise to strong, sharp bands around 2922 cm⁻¹ and 2852 cm⁻¹ due to the asymmetric and symmetric stretching of C-H bonds in methylene (CH₂) groups, respectively. researchgate.net A weaker band for the C=C double bond stretch would be expected around 1650 cm⁻¹. Other vibrations, such as C-H bending and C-C stretching, would appear in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Table 4: Characteristic FT-IR Absorption Bands for Oleoyl Acetone

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong, Sharp |

| C=O Stretch (Ketone) | 1700 - 1725 | Strong |

| C=C Stretch (Alkene) | ~1650 | Weak to Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

In Vivo Detection and Pharmacokinetic Studies in Animal Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) of oleoyl acetone in a living system requires in vivo studies, typically conducted in animal models such as rats or mice. nih.goveuropa.eu These pharmacokinetic studies are crucial for assessing the compound's biological fate.

A typical study would involve administering a defined amount of oleoyl acetone to the animals. To facilitate detection, the compound may be isotopically labeled (e.g., with ¹⁴C or ³H). At sequential time points following administration, biological samples such as blood, plasma, and various tissues (e.g., liver, kidney, brain) are collected. epa.gov

The concentration of oleoyl acetone and its potential metabolites in these samples is quantified using a validated analytical method, most commonly HPLC-MS/MS, due to its high sensitivity and specificity. nih.govub.edu The resulting concentration-time data are then used to calculate key pharmacokinetic parameters.

The metabolism of oleoyl acetone is expected to proceed via hydrolysis of the acyl-carbon bond, yielding oleic acid and acetone. Oleic acid would enter the endogenous fatty acid pool and undergo β-oxidation or be incorporated into complex lipids. Acetone is known to be metabolized via two primary pathways, one involving its conversion to methylglyoxal (B44143) and another leading to propanediol, or it can be excreted unchanged via the lungs and urine. epa.govepa.gov Studies in rats have shown that acetone is rapidly distributed throughout the body's tissues according to their water content and is metabolized or eliminated, with a half-life of a few hours. nih.govepa.gov

Table 5: Outline of a Hypothetical Pharmacokinetic Study in Rats

| Phase | Description |

|---|---|

| 1. Dosing | Administration of oleoyl acetone (e.g., oral gavage or intravenous injection) to a cohort of rats. |

| 2. Sample Collection | Serial blood sampling at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours). Tissue harvesting (liver, kidney, brain, adipose) at the end of the study. |

| 3. Sample Processing | Extraction of lipids from plasma and tissue homogenates using a liquid-liquid or solid-phase extraction method. |

| 4. Bioanalysis | Quantification of oleoyl acetone and key metabolites using a validated HPLC-MS/MS method. |

| 5. Data Analysis | Calculation of pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t₁/₂ (half-life). |

Computational and Theoretical Studies on Oleoyl Acetone

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable techniques for predicting and analyzing the interaction between a ligand, such as an oleoyl-containing molecule, and a biological receptor. researchgate.net These methods model the binding pose and stability of the ligand-receptor complex, providing a foundation for understanding its biological function.

MD simulations have been extensively used to study the behavior of lipids with oleoyl (B10858665) chains, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), which is a major component of cell membranes. arxiv.orgarxiv.org These simulations reveal how the physical properties of membranes, including their fluidity and permeability, are influenced by the presence of the unsaturated oleoyl chain. arxiv.orgarxiv.orgresearchgate.net Studies have also modeled the permeation of small molecules, including acetone (B3395972), through such lipid bilayers, calculating the free energy cost and identifying the structural changes induced in the membrane. arxiv.orgaip.org For instance, simulations showed that acetone tends to accumulate in the hydrophobic regions of a lipid membrane, causing the bilayer to become less rigid and increasing local lipid mobility. researchgate.net

A significant example of this computational approach is the molecular modeling of oleoyl-lysophosphatidylinositol (oleoyl-LPI) and its synthetic analogs with the G protein-coupled receptor GPR119. nih.gov Oleoyl-LPI is a lipid that stimulates the release of glucagon-like peptide-1 (GLP-1), and understanding its interaction with GPR119 is key to developing new therapeutics for metabolic diseases. nih.gov Researchers generated a molecular model showing oleoyl-LPI interacting with the orthosteric site of GPR119, which provided foundational evidence for its pharmacological activity. nih.gov Such models are critical for designing and optimizing new drug candidates that target specific receptors. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that investigates how a molecule's chemical structure correlates with its biological activity. scribd.com By systematically modifying functional groups, researchers can identify the key structural features—or pharmacophores—responsible for a compound's effects. scribd.comresearchgate.net

A detailed SAR study was conducted on a library of synthetic mimetics of oleoyl-LPI to optimize their ability to induce GLP-1 release from enteroendocrine cells. nih.gov The study explored how modifications to the inositol (B14025) headgroup, the phosphate (B84403) linker, and the glycerol (B35011) backbone affected the compound's potency and efficacy as a GPR119 agonist. One key finding was that replacing the phosphate group with a non-hydrolyzable linker and substituting the inositol ring with other chemical groups could yield compounds with enhanced activity. nih.gov

The analysis highlighted that specific structural arrangements were crucial for potent activity. The data from these studies allow for the construction of SAR models that can guide the synthesis of more effective compounds. ijpsonline.com The table below summarizes findings for selected oleoyl-LPI analogs, demonstrating the impact of structural changes on their biological activity.

| Compound ID | Modification from Oleoyl-LPI | Target Receptor | Biological Activity (EC₅₀) |

| Oleoyl-LPI | Parent Compound | GPR119 | ~5-10 µM |

| Analog A | Inositol group replaced with a tetrazole ring | GPR119 | Improved potency over parent |

| Analog B | Phosphate group modified | GPR119 | Varied activity based on linker |

| Analog C | Glycerol backbone altered | GPR119 | Reduced or abolished activity |

This table is illustrative, based on the principles described in the referenced SAR study. nih.gov EC₅₀ values represent the concentration at which a compound elicits a half-maximal response.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the fundamental electronic properties of a molecule. aspbs.com These properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the electrostatic potential map, govern a molecule's reactivity and intermolecular interactions. scielo.org.mxresearchgate.net

While specific DFT studies on oleoyl acetone were not found, the methodology has been applied to countless organic molecules, sometimes using acetone as a solvent to understand environmental effects. scielo.org.mxnih.gov For instance, calculations on certain organic semiconductors in acetone have determined their band gap and other electronic characteristics. scielo.org.mx The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between them is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Applying these methods to oleoyl acetone would allow for the prediction of its electronic structure. Such a theoretical evaluation could predict which parts of the molecule are most susceptible to nucleophilic or electrophilic attack and how it might interact with biological targets on an electronic level. A computational study on biolubricants derived from oleic acid used DFT to calculate the internal energy of hydrolysis, which successfully predicted their experimental stability. researchgate.net

| Quantum Chemical Property | Significance in Molecular Behavior |

| HOMO Energy | Relates to the capacity to donate electrons; higher energy indicates a better electron donor. researchgate.net |

| LUMO Energy | Relates to the capacity to accept electrons; lower energy indicates a better electron acceptor. researchgate.net |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability; a large gap implies high stability. scielo.org.mx |

| Electrostatic Potential | Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Predictive Modeling of Biological Activity

Predictive modeling uses computational algorithms to forecast the biological activity or properties of a chemical based on its structure. taylorfrancis.com These models, including Quantitative Structure-Activity Relationship (QSAR) models, are developed by correlating molecular descriptors (physicochemical properties or structural features) with experimental data. taylorfrancis.comljmu.ac.uk

The development of predictive models is a multi-step process that involves curating a dataset, calculating molecular descriptors, building a mathematical model, and validating its predictive power. taylorfrancis.com Such models are crucial for screening large chemical libraries, prioritizing candidates for synthesis, and reducing reliance on animal testing. ljmu.ac.uk

For compounds containing an oleoyl group, predictive models have been successfully developed. In one study, researchers created a model that could predict the oxidative stability of biolubricants derived from oleic acid. researchgate.net The model was based on a remarkable correlation between the theoretically calculated internal energy of hydrolysis and the experimentally measured total acid and base numbers. researchgate.net Another relevant example is the use of an in vitro gastrointestinal digestion model coupled with Caco-2 cells to assess and predict the digestion and absorption properties of 1,3-dipalmitoyl-2-oleoyl glycerol (POP). mdpi.com This type of model is essential for predicting the bioavailability of lipids and lipid-based drug formulations. mdpi.com While no specific predictive model for oleoyl acetone is available, these examples demonstrate that the tools exist to develop robust models for its potential biological activities based on its structural features.

Q & A

Basic Research Questions

Q. What are the optimal extraction methods for isolating Oleoyl Acetone from biological tissues?

- Methodological Answer : The Bligh and Dyer lipid extraction method is highly efficient for isolating lipid-like compounds, including Oleoyl Acetone, from biological matrices. This involves homogenizing tissues in a chloroform-methanol-water system (1:2:0.8 ratio), followed by phase separation. The chloroform layer retains lipids, which can be purified via evaporation and reconstitution in solvents compatible with downstream analyses (e.g., HPLC) .

Q. Which analytical techniques are recommended for identifying Oleoyl Acetone in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) are preferred for structural identification. For real-time analysis in dynamic systems (e.g., cellular environments), proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) offers high sensitivity, though method validation is required to distinguish Oleoyl Acetone from isomers .

Q. What safety protocols should be prioritized when handling Oleoyl Acetone in laboratory settings?

- Methodological Answer : While specific safety data for Oleoyl Acetone is limited, analogous lipid derivatives (e.g., 1-Oleoyl Glycerol) suggest standard precautions: use PPE (gloves, lab coats), avoid inhalation/ingestion, and ensure proper ventilation. Neutral pH and inert storage conditions (e.g., -20°C under nitrogen) prevent degradation .

Advanced Research Questions

Q. How can enzymatic pathways involving Oleoyl Acetone biosynthesis or metabolism be experimentally validated?

- Methodological Answer : To validate pathways, use isotopic tracing (e.g., ¹⁴C-labeled precursors) coupled with enzyme inhibition assays. For example, glycerophosphodiesterase (GDE1) activity in converting intermediates like GPEA to Oleoyl Acetone can be measured via kinetic assays (e.g., spectrophotometric monitoring of byproducts) .

Q. What strategies resolve contradictory data in studies on Oleoyl Acetone’s physiological effects?

- Methodological Answer : Contradictions often arise from variability in experimental design (e.g., dosing, model systems). Apply meta-analysis frameworks to harmonize datasets, and conduct controlled replication studies with standardized protocols. Critique confounding factors (e.g., solvent compatibility, purity >98% via NMR validation) and use multivariate statistical models to isolate variables .

Q. Which advanced chromatographic or spectroscopic approaches enable quantification of Oleoyl Acetone in dynamic biological systems?

- Methodological Answer : High-resolution LC-MS with multiple reaction monitoring (MRM) enhances specificity in quantifying trace amounts. For temporal resolution in live systems (e.g., cell cultures), coupling microdialysis with PTR-TOF-MS allows real-time tracking, though calibration against synthetic standards is critical .

Methodological Resources & Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.